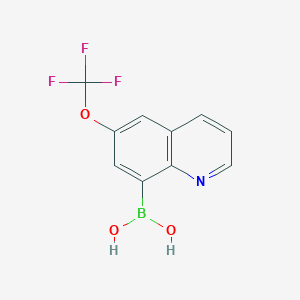![molecular formula C15H15BN2O3 B7952543 [6-(5-Propyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid](/img/structure/B7952543.png)
[6-(5-Propyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(5-Propyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid is a complex organic compound characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further substituted with a 5-propyl-1,3,4-oxadiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(5-Propyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid typically involves multiple steps, starting with the preparation of the naphthalene core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and suitable bases are often employed in cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, [6-(5-Propyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in cross-coupling reactions, which are essential in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.
Medicine: In medicine, the compound may be explored for its therapeutic potential. Its unique structure could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which [6-(5-Propyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure but may have different substituents.
Naphthalene derivatives: Other naphthalene-based compounds with different functional groups.
Boronic acid derivatives: Compounds containing boronic acid groups with various substituents.
Uniqueness: What sets [6-(5-Propyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid apart is its specific combination of the naphthalene ring, oxadiazole ring, and boronic acid group
Properties
IUPAC Name |
[6-(5-propyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BN2O3/c1-2-3-14-17-18-15(21-14)12-5-4-11-9-13(16(19)20)7-6-10(11)8-12/h4-9,19-20H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOPWIJZWOQFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C3=NN=C(O3)CCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B7952480.png)


![[3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid](/img/structure/B7952520.png)
![{[4-(2-Cyanophenyl)phenyl]methyl}boronic acid](/img/structure/B7952521.png)
![[4-(Benzyloxy)-3-fluoro-2-methoxyphenyl]boronic acid](/img/structure/B7952524.png)
![{4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7952551.png)
![[2-(3,5-Dimethylpyrazole-1-sulfonyl)phenyl]boronic acid](/img/structure/B7952553.png)
![[4-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7952556.png)
![{3-[(Benzenesulfonyl)oxy]-4-methoxyphenyl}boronic acid](/img/structure/B7952563.png)
![[3-(Diethylsulfamoyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7952565.png)
